molecular formula C16H19F3N2O5 B078076 Z-Lys(tfa)-OH CAS No. 14905-30-7

Z-Lys(tfa)-OH

Cat. No. B078076
CAS RN: 14905-30-7
M. Wt: 376.33 g/mol
InChI Key: KJWAGCTWJDRZLH-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Lys(tfa)-OH is an amino acid derivative that is widely used in biochemistry and molecular biology research. It is a derivative of the amino acid lysine, and its chemical name is (2S,3R)-2-amino-3-hydroxy-4-phenylbutanoic acid. This compound is a versatile compound that is used for a variety of applications, including chemical synthesis, protein modification, and as a substrate for enzymatic reactions.

Scientific Research Applications

  • Peptide Synthesis and Protein Research:

    • Borin et al. (2009) discussed the synthesis of a protected undecapeptide, which includes Z-Lys(tfa)-OH, for studies on cytochrome c, highlighting its role in peptide synthesis related to protein research (Borin, Filippi, Stivanello, & Marchiori, 2009).
    • In another study, Borin et al. (2009) synthesized a protected heptadecapeptide including this compound, again for cytochrome c research, demonstrating its application in longer peptide chains (Borin, Filippi, Cavaggion, & Marchiori, 2009).
  • Polypeptide Synthesis:

    • Rodríguez-Hernández et al. (2003) described the synthesis of water-soluble, highly branched polypeptides starting with Z-Lys N-carboxyanhydride, indicating its utility in creating novel polypeptides for medical applications (Rodríguez-Hernández, Gatti, & Klok, 2003).
  • Catalysis:

  • Peptide Protecting Group Removal:

  • Biomedical Engineering and MRI Imaging:

  • Chemical Synthesis and Analysis:

    • Bailey and Crofts (1992) compared methods for the synthesis of cyclic peptide polyamine, using Z-Lys(Tfa) in one of the routes, demonstrating its role in the efficient synthesis of cyclic peptides (Bailey & Crofts, 1992).
    • Canalp et al. (2019) studied the secondary structure of oligomeric-l-lysines modified with Z/TFA, providing insights into the influence of amino acid chain length and end group-modification on structural formation in peptides (Canalp, Meister, & Binder, 2019).
  • Protein Conjugation and Genetic Encoding:

Safety and Hazards

Z-Lys(tfa)-OH has a GHS07 pictogram . Its hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

Z-Lys(tfa)-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit hydrolyzing activity in granzyme A-deficient mice, interacting with granzyme K .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been shown to interact with granzyme K, influencing its activity .

properties

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O5/c17-16(18,19)14(24)20-9-5-4-8-12(13(22)23)21-15(25)26-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,20,24)(H,21,25)(H,22,23)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWAGCTWJDRZLH-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCNC(=O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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